Cas no 1267664-80-1 (3-(3-methylphenyl)pyrrolidin-2-one)

1267664-80-1 structure
Produktname:3-(3-methylphenyl)pyrrolidin-2-one
3-(3-methylphenyl)pyrrolidin-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-m-tolylpyrrolidin-2-one
- 3-(3-methylphenyl)pyrrolidin-2-one
-
- Inchi: 1S/C11H13NO/c1-8-3-2-4-9(7-8)10-5-6-12-11(10)13/h2-4,7,10H,5-6H2,1H3,(H,12,13)
- InChI-Schlüssel: BKYMVQQAVNFKEC-UHFFFAOYSA-N
- Lächelt: N1CCC(C2=CC=CC(C)=C2)C1=O
3-(3-methylphenyl)pyrrolidin-2-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128551-2.5g |
3-(3-methylphenyl)pyrrolidin-2-one |
1267664-80-1 | 95% | 2.5g |
$1959.0 | 2023-02-15 | |
Enamine | EN300-128551-5.0g |
3-(3-methylphenyl)pyrrolidin-2-one |
1267664-80-1 | 95% | 5.0g |
$2899.0 | 2023-02-15 | |
Enamine | EN300-128551-50mg |
3-(3-methylphenyl)pyrrolidin-2-one |
1267664-80-1 | 95.0% | 50mg |
$232.0 | 2023-10-01 | |
Enamine | EN300-128551-250mg |
3-(3-methylphenyl)pyrrolidin-2-one |
1267664-80-1 | 95.0% | 250mg |
$494.0 | 2023-10-01 | |
Aaron | AR01A62S-100mg |
3-(3-methylphenyl)pyrrolidin-2-one |
1267664-80-1 | 95% | 100mg |
$503.00 | 2025-02-14 | |
Aaron | AR01A62S-10g |
3-(3-methylphenyl)pyrrolidin-2-one |
1267664-80-1 | 95% | 10g |
$5937.00 | 2023-12-16 | |
Aaron | AR01A62S-2.5g |
3-(3-methylphenyl)pyrrolidin-2-one |
1267664-80-1 | 95% | 2.5g |
$2719.00 | 2025-02-14 | |
Aaron | AR01A62S-250mg |
3-(3-methylphenyl)pyrrolidin-2-one |
1267664-80-1 | 95% | 250mg |
$705.00 | 2025-02-14 | |
Aaron | AR01A62S-50mg |
3-(3-methylphenyl)pyrrolidin-2-one |
1267664-80-1 | 95% | 50mg |
$344.00 | 2025-02-14 | |
Enamine | EN300-128551-10000mg |
3-(3-methylphenyl)pyrrolidin-2-one |
1267664-80-1 | 95.0% | 10000mg |
$4299.0 | 2023-10-01 |
3-(3-methylphenyl)pyrrolidin-2-one Verwandte Literatur
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
1267664-80-1 (3-(3-methylphenyl)pyrrolidin-2-one) Verwandte Produkte
- 2411199-09-0(2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide)
- 1351582-24-5(N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide)
- 1698028-11-3(7-Bromo-2,4,6-trichloro-8-fluoroquinazoline)
- 1806466-07-8(Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate)
- 1206994-91-3(3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide)
- 99840-51-4(2-(Benzylamino)-2-methylpropanenitrile)
- 410090-04-9(6-methoxy-2-oxo-1H-pyridine-3-carboxylic acid)
- 2138429-49-7(4-fluoro-2-(trichloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine)
- 2091265-20-0(Cyclopentapyrazole, 3-bromo-2,4,5,6-tetrahydro-2-(2,2,2-trifluoroethyl)-)
- 1772777-01-1(4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1267664-80-1)3-(3-methylphenyl)pyrrolidin-2-one

Reinheit:99%
Menge:1g
Preis ($):642